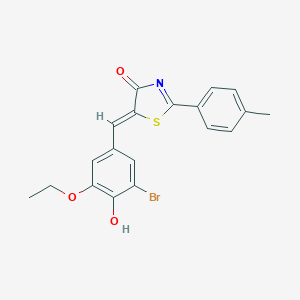![molecular formula C20H25N3O2 B447732 4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-N,N-DIMETHYLANILINE](/img/structure/B447732.png)
4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-N,N-DIMETHYLANILINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-N,N-dimethylaniline is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a methoxyphenyl group attached to a piperazine ring, which is further linked to a dimethylaniline moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-N,N-dimethylaniline typically involves the following steps:
Formation of 2-Methoxyphenylpiperazine: This intermediate can be synthesized by reacting 2-methoxyaniline with piperazine in the presence of a suitable catalyst.
Acylation Reaction: The 2-methoxyphenylpiperazine is then subjected to an acylation reaction with N,N-dimethylaniline in the presence of an acylating agent such as acetic anhydride or acetyl chloride.
The reaction conditions for these steps generally include:
Temperature: The reactions are typically carried out at elevated temperatures (50-100°C) to ensure complete conversion.
Solvent: Common solvents used include dichloromethane, toluene, or ethanol.
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid are often employed to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reactions. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product.
化学反応の分析
Types of Reactions
4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The carbonyl group can be reduced to form an alcohol derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), while halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include:
Phenol derivatives: from oxidation.
Alcohol derivatives: from reduction.
Nitro or halogenated derivatives: from substitution reactions.
科学的研究の応用
4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-N,N-dimethylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders due to its ability to modulate neurotransmitter activity.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-N,N-dimethylaniline involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways involved depend on the specific receptor subtype and the context of its use.
類似化合物との比較
Similar Compounds
1-(2-Methoxyphenyl)piperazine: A simpler derivative with similar biological activity.
4-Methoxyphenylpiperazine: Another related compound with a methoxy group on the phenyl ring.
N-(2-Methoxyphenyl)piperazine: A compound with a similar structure but different substitution pattern.
Uniqueness
4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-N,N-dimethylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple receptor subtypes and its potential therapeutic applications make it a compound of significant interest in scientific research.
特性
分子式 |
C20H25N3O2 |
|---|---|
分子量 |
339.4g/mol |
IUPAC名 |
[4-(dimethylamino)phenyl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H25N3O2/c1-21(2)17-10-8-16(9-11-17)20(24)23-14-12-22(13-15-23)18-6-4-5-7-19(18)25-3/h4-11H,12-15H2,1-3H3 |
InChIキー |
XSWKNQTXISUGQM-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC |
正規SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3,4-bis(benzyloxy)benzylidene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B447651.png)


![6-bromo-N'-[(3-methylphenoxy)acetyl]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B447656.png)
![N'-[(3-methylphenoxy)acetyl]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B447657.png)
![1-[2-oxo-2-(2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B447660.png)
![1-[2-(4-Anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2,5-pyrrolidinedione](/img/structure/B447661.png)
![6-bromo-N'-[2-(2-bromophenoxy)propanoyl]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B447663.png)
![1-[2-oxo-2-(2,2,4-trimethyl-1(2H)-quinolinyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B447664.png)
![5-[4-(Dipropylamino)benzylidene]-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B447665.png)
![6-bromo-N'-{2-[(1-bromo-2-naphthyl)oxy]butanoyl}-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B447666.png)

![N'-{[4-(octyloxy)phenoxy]acetyl}-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B447672.png)
